3-(Isobutylamino)propanoic acid
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Overview
Description
3-[(2-methylpropyl)amino]propanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of propanoic acid, where the amino group is substituted with a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with 2-methylpropylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-chloropropanoic acid in a suitable solvent such as ethanol.
- Add 2-methylpropylamine to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and neutralize with a base such as sodium hydroxide.
- Extract the product with an organic solvent and purify by recrystallization .
Industrial Production Methods
Industrial production of 3-[(2-methylpropyl)amino]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using engineered enzymes have been explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylpropyl)amino]propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (30%) at room temperature for 8 hours.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of 3-[(2-methylpropyl)amino]propanoic acid.
Reduction: Amine derivatives.
Substitution: Substituted amino propanoic acids.
Scientific Research Applications
3-[(2-methylpropyl)amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-methylpropyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid: A derivative with a phenyl group instead of an amino group.
1-amino-2-propanoic acid: A simpler amino acid with a similar backbone structure.
Uniqueness
3-[(2-methylpropyl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-methylpropylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-8-4-3-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
PASDZZOUMVZKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC(=O)O |
Origin of Product |
United States |
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